8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that features a unique structure combining an ethoxyphenyl group, a furan ring, and an imidazo[2,1-c][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-ylmethyl Group: This can be achieved through nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with the imidazo[2,1-c][1,2,4]triazine intermediate.
Attachment of the 4-Ethoxyphenyl Group: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using robust and reusable catalysts to lower production costs.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the furan ring and the imidazo[2,1-c][1,2,4]triazine core makes it a candidate for bioactive molecule development.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its specific modifications and interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-methoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 8-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Uniqueness
The uniqueness of 8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethoxyphenyl group enhances its lipophilicity, while the furan ring provides a site for further chemical modifications.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-2-27-14-7-5-13(6-8-14)23-9-10-24-18(26)16(21-22-19(23)24)17(25)20-12-15-4-3-11-28-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJHGXSNTGZDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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